1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone
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Overview
Description
1-[4-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone is a chemical compound with the molecular formula C₉H₈N₄OS. It is known for its unique structure, which includes a tetrazole ring and a mercapto group.
Preparation Methods
The synthesis of 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized through a , which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced through thiolation reactions, where a suitable thiol reagent is used.
Final Assembly: The final step involves coupling the tetrazole ring with the ethanone moiety under appropriate reaction conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of inhibiting metalloproteases.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with metal ions, inhibiting the activity of metalloproteases. Additionally, the tetrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[4-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone can be compared with similar compounds such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound also contains a tetrazole ring and a mercapto group but lacks the ethanone moiety.
5-Mercapto-1-phenyl-1H-tetrazole: Similar in structure but differs in the position of the mercapto group.
N-[3-(5-Sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: Contains a tetrazole ring and a mercapto group but has an acetamide moiety instead of ethanone.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6(14)7-2-4-8(5-3-7)13-9(15)10-11-12-13/h2-5H,1H3,(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXPYMBLZCFXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=S)N=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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